Lubiprostone

Description

This compound is a Chloride Channel Activator. The mechanism of action of this compound is as a Chloride Channel Activator.

This compound is an activator of chloride channels (ClC-2) in the intestine and is used for treatment of chronic constipation and irritable bowel syndrome. This compound has not been linked to serum enzyme elevations during treatment or to episodes of clinically apparent liver injury.

This compound is a bicyclic fatty acid derived from prostaglandin E1 and a chloride channel activator with laxative activity. Upon intake, this compound specifically binds to and activates the type 2 chloride channel (ClC-2) in the apical membrane of the gastrointestinal epithelium. This produces an efflux of chloride ions, thereby drawing water into the gastrointestinal lumen. The resulting increased amounts of intestinal fluid soften the stool, increase motility, and improve bowel movements.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and has 4 approved and 2 investigational indications.

Member of a bicyclic fatty acid class of compounds derived from PROSTAGLANDIN E1 involved in chloride channel gating.

See also: Alprostadil (broader).

Properties

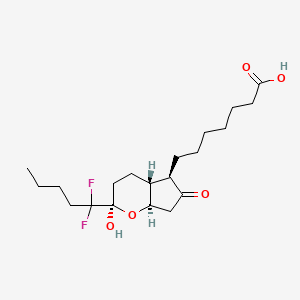

IUPAC Name |

7-[(2R,4aR,5R,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFOBBZOWHGYQH-MXHNKVEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861338 | |

| Record name | Amitiza | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble | |

| Record name | Lubiprostone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01046 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

333963-40-9, 136790-76-6 | |

| Record name | Amitiza | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333963-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lubiprostone [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333963409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lubiprostone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01046 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amitiza | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUBIPROSTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7662KG2R6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Lubiprostone Mechanism of Action on ClC-2 Channels

[1]

Executive Summary

Lubiprostone (Amitiza®) is a bicyclic fatty acid derivative (prostone) indicated for Chronic Idiopathic Constipation (CIC) and Irritable Bowel Syndrome with Constipation (IBS-C).[1] Its pharmacological distinctiveness lies in its ability to bypass the enteric nervous system, acting directly on the apical membrane of the intestinal epithelium.

While historically characterized as a selective activator of ClC-2 (Chloride Channel-2), contemporary research suggests a pleiotropic mechanism involving the EP4 receptor and crosstalk with CFTR. This guide provides a rigorous technical breakdown of the ClC-2 activation pathway, validated experimental protocols for its assessment, and a critical analysis of the signal transduction network.

Molecular Pharmacology: The Prostone Ligand

This compound is a metabolite of Prostaglandin E1 (PGE1) but possesses no direct interaction with prostaglandin F or E receptors at therapeutic concentrations, with the notable exception of the EP4 receptor interaction described in recent literature.

Structural Determinants

-

Chemical Class: Prostone (bicyclic fatty acid).[1]

-

Lipophilicity: Highly lipophilic, allowing rapid intercalation into the apical lipid bilayer.

-

Metabolism: Rapidly metabolized in the jejunum/ileum by carbonyl reductase; systemic bioavailability is negligible (<10 pg/mL), confirming its action is strictly local (luminal).

The ClC-2 Chloride Channel: Biophysics & Gating

To understand this compound’s effect, one must first characterize the target.[2] ClC-2 is a voltage-gated chloride channel ubiquitously expressed in the gastrointestinal tract.

Native Gating Characteristics

Under basal conditions, ClC-2 exhibits inward rectification .

-

Hyperpolarization Activation: The channel opens primarily at highly negative voltages (more negative than -90 mV).

-

Physiological Paradox: Intestinal epithelial cells have a resting membrane potential (RMP) of approximately -40 to -60 mV. Under normal physiological conditions, ClC-2 should remain closed.

This compound-Induced Gating Modification

This compound acts as a gating modifier , altering the voltage dependence of ClC-2.

-

Shift in Activation: It shifts the activation threshold to less negative voltages, allowing channel opening at the physiological RMP.

-

Open Probability (

): Increases -

Result: Net efflux of Chloride (

) into the lumen

Mechanism of Action: Signal Transduction Pathways

The mechanism is currently understood as a dual-pathway system. While early models focused solely on direct ClC-2 activation, robust data now supports an EP4-mediated cAMP signaling cascade.

Pathway A: Direct/Modulatory ClC-2 Activation

This compound binds to a specific site on the ClC-2 channel or its auxiliary subunits, stabilizing the open state. This is the "canonical" pathway described in initial FDA filings.

Pathway B: EP4 Receptor-Mediated Activation (The "Crosstalk" Model)

This compound activates the EP4 receptor on the apical membrane, triggering a

Visualizing the Pathway

The following diagram illustrates the convergence of these pathways on luminal fluid secretion.

Figure 1: Dual-pathway mechanism showing direct ClC-2 modulation and EP4-mediated signaling.

Experimental Validation: Protocols

To validate ClC-2 activation in your specific cell line or tissue, use the following self-validating protocols.

Protocol A: Ussing Chamber (Functional Transport)

This is the "Gold Standard" for measuring net ion flux in polarized epithelia (e.g., T84 cells or excised murine intestine).

Objective: Quantify this compound-induced Short-Circuit Current (

Reagents:

-

Buffer: Krebs-Ringer Bicarbonate (KRB), gassed with 95%

/ 5% -

Inhibitors:

Workflow:

-

Mounting: Mount tissue/monolayer in Ussing chambers (

aperture). -

Clamping: Voltage-clamp to 0 mV. Compensate for fluid resistance.[4]

-

Equilibration: Monitor Basal

for 20 mins until stable. -

Amiloride Block: Add Amiloride (apical) to remove

current. -

Agonist Challenge: Add this compound (10–100 nM, apical). Observe peak

. -

Dissection (The Validation Step):

Figure 2: Step-by-step Ussing Chamber workflow for isolating chloride currents.

Protocol B: Whole-Cell Patch Clamp (Biophysical Characterization)

Used to confirm the identity of the current as ClC-2 (inward rectification).

Objective: Record ClC-2 specific currents in HEK293 cells transfected with human ClC-2.

Solutions:

-

Pipette (Intracellular): 130 mM CsCl (eliminates

currents), 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA. pH 7.2. -

Bath (Extracellular): 140 mM NMDG-Cl (replaces

to isolate

Voltage Protocol:

-

Holding Potential: -30 mV.

-

Step Protocol: 2-second pulses from -120 mV to +40 mV in 20 mV increments.

-

Observation: Look for slowly activating, inwardly rectifying currents at hyperpolarized steps (-100 mV).

-

This compound Effect: Perfusion of 20 nM this compound should increase current amplitude at -60 to -40 mV (physiological range) compared to baseline.

Data Synthesis: Comparative Pharmacology

The following table summarizes the expected pharmacological profile when differentiating ClC-2 from CFTR currents using this compound.

| Parameter | ClC-2 Current Characteristics | CFTR Current Characteristics |

| Voltage Dependence | Strong Inward Rectification (activates at hyperpolarization) | Linear / Time-independent (Ohmic) |

| This compound | ~15 - 30 nM | ~10 nM (via EP4 crosstalk) |

| Effect of AK-42 | > 80% Inhibition | No Effect |

| Effect of CFTRinh-172 | Minimal / No Effect | > 90% Inhibition |

| Activation Speed | Slow time constant ( | Rapid activation |

References

-

Cuppoletti, J., et al. (2004). SPI-0211 activates T84 cell chloride transport and recombinant human ClC-2 chloride currents.[6] American Journal of Physiology-Cell Physiology.

-

Bijvelds, M. J., et al. (2009). this compound stimulates chloride secretion by activating CFTR and not ClC-2 in the human colon. Gastroenterology.

-

Koster, A. K., et al. (2020). this compound is a Non-Selective Activator of cAMP-Gated Ion Channels and Chloride Channel Protein 2 (Clc-2) Has a Minor Role in its Prosecretory Effect in Intestinal Epithelial Cells.[3] Journal of Pharmacology and Experimental Therapeutics.

-

Lacy, B. E., & Levy, L. C. (2008). this compound: a chloride channel activator.[7] Journal of Clinical Gastroenterology.

-

Bao, Y., et al. (2008). this compound activates ClC-2 chloride channels via protein kinase A. Digestive Diseases and Sciences.

Sources

- 1. The ClC-2 Chloride Channel Activator, this compound, Improves Intestinal Barrier Function in Biopsies from Crohn’s Disease but Not Ulcerative Colitis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Improves Distal Segment-Specific Colonic Contractions through TRPC4 Activation Stimulated by EP3 Prostanoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a Non-Selective Activator of cAMP-Gated Ion Channels and Chloride Channel Protein 2 (Clc-2) Has a Minor Role in its Prosecretory Effect in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docs.axolbio.com [docs.axolbio.com]

- 5. This compound is a Non-Selective Activator of cAMP-Gated Ion Channels and Chloride Channel Protein 2 (Clc-2) Has a Minor Role in its Prosecretory Effect in Intestinal Epithelial Cells [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Deep Dive: Discovery and Synthesis of Lubiprostone

Part 1: Executive Summary — The Prostone Paradigm

Lubiprostone (Amitiza®) represents a pivotal shift in the pharmacological approach to functional gastrointestinal disorders. Unlike traditional laxatives that rely on osmotic gradients (e.g., PEG) or direct smooth muscle stimulation (e.g., senna), this compound is a Prostone —a specific class of bicyclic fatty acid derivatives.[1]

Discovered by Dr. Ryuji Ueno , the development of this compound was predicated on solving the metabolic instability of natural prostaglandins. While structurally related to Prostaglandin E1 (PGE1), this compound features a critical 15-keto-16,16-difluoro modification.[2] This structural engineering serves two functions:

-

Metabolic Shielding: The gem-difluoro group at C16 sterically and electronically hinders the rapid oxidation of the C15 position, a primary degradation pathway for natural prostaglandins.

-

Conformational Locking: It promotes the formation of a stable bicyclic hemiketal ring system, distinguishing "Prostones" from the linear "Prostaglandins" and conferring high selectivity for ClC-2 chloride channels over classic prostanoid receptors (EP receptors).

Part 2: Mechanism of Action — The Chloride Channel Switch

This compound functions as a locally acting chloride channel activator.[1][3][4][5][6][7][8][9][10] Its efficacy stems from the targeted activation of ClC-2 channels located on the apical membrane of the intestinal epithelial cells.[1][3][6][8][9][10][11]

The Signal Transduction Pathway

Unlike CFTR activators (e.g., cholera toxin) that rely on cAMP-dependent Protein Kinase A (PKA) signaling, this compound activates ClC-2 via a PKA-independent mechanism .[6] This distinction is crucial for its safety profile, as it avoids the systemic fluid depletion associated with massive cAMP upregulation.

-

Activation: this compound binds to the ClC-2 channel on the apical surface.[1][3][6][8][9][10]

-

Efflux: This triggers the efflux of chloride ions (

) from the cytosol into the intestinal lumen.[3][8] -

Electrochemical Balance: To maintain isoelectric neutrality, sodium ions (

) follow passively via the paracellular pathway (tight junctions).[3] -

Hydration: Water follows the resulting NaCl gradient osmotically, increasing luminal fluid content, softening stool, and promoting motility via distension-induced peristalsis.[3]

Figure 1: The PKA-independent activation of ClC-2 by this compound driving intestinal fluid secretion.[1][6][9][12]

Part 3: Chemical Synthesis — Constructing the Bicyclic Core

The synthesis of this compound is a masterclass in prostaglandin chemistry, requiring precise stereochemical control to establish the bicyclic [4.3.0] nonane ring system. The most robust route, adapted from the Corey Lactone methodology and industrial patents (Sucampo/Ueno), involves the sequential installation of the

Retrosynthetic Analysis

The target molecule, a bicyclic hemiketal, exists in equilibrium with its acyclic 15-keto form. The synthesis targets the acyclic precursor: 13,14-dihydro-15-keto-16,16-difluoro-PGE1 .

-

Key Intermediate: Corey Aldehyde (provides the cyclopentane stereocenters).

- -Chain Installation: Horner-Wadsworth-Emmons (HWE) reaction using a fluorinated phosphonate.

- -Chain Installation: Wittig reaction.

Detailed Synthetic Protocol

Step 1: Preparation of the

-Chain (The Difluoro Linker)

The unique 16,16-difluoro moiety is introduced early via a specialized phosphonate.

-

Reagents: Dimethyl methylphosphonate, Ethyl 2,2-difluorohexanoate.

-

Procedure: A lithiated phosphonate species is generated and reacted with the fluorinated ester to yield Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate . This reagent is critical for the HWE reaction.

Step 2: The Horner-Wadsworth-Emmons (HWE) Reaction[13]

-

Substrate: Corey Aldehyde (protected, typically benzoate or silyl ether at C11).

-

Reaction: The phosphonate from Step 1 is deprotonated (using NaH or LiCl/DBU) and reacted with Corey Aldehyde.

-

Outcome: Formation of the

-unsaturated ketone (enone) at the C13-C14 position. -

Technical Note: The gem-difluoro group adjacent to the ketone enhances the electrophilicity, requiring careful temperature control (-78°C to 0°C) to prevent side reactions.

Step 3: Saturation and Reduction

This compound lacks the C13-C14 double bond found in PGE1.

-

Hydrogenation: The enone is subjected to catalytic hydrogenation (

, Pd/C) in ethyl acetate.[14] This reduces the C13-C14 double bond to a single bond. -

Ketone Handling: Unlike typical PG synthesis where the C15 ketone is reduced to an alcohol (C15-OH), this compound requires the 15-keto state for the bicyclic tautomer. However, transient reduction to C15-OH and subsequent re-oxidation is often employed to manage protecting group strategies during the

-chain installation.

Step 4: The Wittig Reaction (

-Chain)

-

Precursor: The lactone ring is reduced to a lactol using DIBAL-H at -78°C.

-

Ylide Formation: (4-Carboxybutyl)triphenylphosphonium bromide is treated with Potassium tert-butoxide (KOtBu) to generate the ylide.

-

Coupling: The ylide reacts with the lactol to form the C5-C6 double bond (Z-alkene) and open the ring, installing the carboxylic acid chain.

Step 5: Final Oxidation and Cyclization

-

Oxidation: If the C15 ketone was reduced earlier, it is now oxidized (e.g., Dess-Martin Periodinane or Swern).

-

Deprotection: Removal of the C11 protecting group (e.g., hydrolysis of THP or silyl ether).

-

Spontaneous Cyclization: Once the C11-hydroxyl and C15-ketone are free, the molecule spontaneously undergoes intramolecular hemiketalization to form the bicyclic Prostone structure.

Figure 2: Synthetic pathway from Corey Aldehyde to this compound, highlighting the convergence of the alpha and omega chains.

Part 4: Pharmacokinetics & Metabolism

The clinical utility of this compound is defined by its low systemic bioavailability , which minimizes systemic side effects.

Metabolic Fate (The M3 Metabolite)

This compound is not metabolized by the hepatic Cytochrome P450 system.[3] Instead, it undergoes rapid bioreduction in the stomach and jejunum.[1]

-

Reaction: Reduction of the 15-carbonyl group.[3]

-

Product: M3 (15-hydroxy metabolite).[3]

-

Significance: This rapid local metabolism ensures that plasma levels of the parent drug are often unquantifiable (<10 pg/mL), reinforcing its profile as a gut-restricted therapeutic.

Physicochemical Data Table

| Parameter | Value |

| Chemical Formula | |

| Molecular Weight | 390.46 g/mol |

| Solubility | Insoluble in water; soluble in ether, ethanol |

| pKa | ~4.8 (Carboxylic acid) |

| Tautomer Ratio | ~6:1 (Bicyclic : Monocyclic in |

| Metabolism | Carbonyl reductase (Stomach/Jejunum) |

| Target | ClC-2 Chloride Channel (Apical) |

References

-

Ueno, R., et al. (2004). Methods for treatment of constipation using a chloride channel activator.[1][3][4][5][7][8][15] Sucampo Pharmaceuticals.[1][6][10]

-

Cuppoletti, J., et al. (2004).[8] ClC-2 chloride channels in human lung epithelial cells: Activation by this compound. American Journal of Physiology-Cell Physiology.

-

Johanson, J. F., & Ueno, R. (2007).[5] this compound, a locally acting chloride channel activator, in adult patients with chronic constipation.[1][3][4][5][8] Alimentary Pharmacology & Therapeutics.[5][16]

-

Sucampo AG. (2013). Process for the preparation of this compound.[3][6][10][16] European Patent Office.

-

Fukudo, S., et al. (2015).[7] this compound increases spontaneous bowel movement frequency and quality of life in patients with chronic idiopathic constipation.[7] Clinical Gastroenterology and Hepatology.[7]

Sources

- 1. This compound in constipation: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2627647B1 - Processes for preparation of this compound - Google Patents [patents.google.com]

- 3. This compound | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound: a chloride channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Johanson, J.F. and Ueno, R. (2007) this compound, a Locally Acting Chloride Channel Activator, in Adult Patients with Chronic Constipation A Double-Blind, Place-bo-Controlled, Dose-Ranging Study to Evaluate Efficacy and Safety. Alimentary Pharmacology & Therapeutics, 25, 1351-1361. - References - Scientific Research Publishing [scirp.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. This compound increases spontaneous bowel movement frequency and quality of life in patients with chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. This compound: RU 0211, SPI 0211 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. This compound stimulates small intestinal mucin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US8846958B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 14. Portico [access.portico.org]

- 15. The ClC-2 Chloride Channel Activator, this compound, Improves Intestinal Barrier Function in Biopsies from Crohn’s Disease but Not Ulcerative Colitis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clinical trial: phase 2 study of this compound for irritable bowel syndrome with constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Activity Relationship of Lubiprostone and Prostone Analogs

This guide details the structural activity relationship (SAR) of Lubiprostone (SPI-0211) and its prostone analogs, specifically focusing on the chemical modifications that confer selectivity for ClC-2 chloride channels over canonical prostaglandin receptors.

Technical Guide for Drug Development Professionals

Executive Summary

This compound (Amitiza®) represents a class of bicyclic fatty acid derivatives known as prostones . Unlike natural prostaglandins (e.g., PGE1) which act primarily via G-protein coupled EP receptors, this compound is engineered to selectively activate ClC-2 chloride channels on the apical membrane of intestinal epithelial cells. This guide analyzes the specific structural motifs—specifically the bicyclic core and gem-difluoro substitution—that enable this selectivity and metabolic stability.

Chemical Foundation & Core Structure

This compound is chemically designated as 7-[(1R,3R,6R,7R)-3-(1,1-difluoropentyl)-3-hydroxy-8-oxo-2-oxabicyclo[4.3.0]non-7-yl]heptanoic acid .[1]

The Prostone Scaffold

The "prostone" core differs from the prostanoic acid backbone of natural prostaglandins in two critical ways:

-

Bicyclic Tautomerism: this compound exists in equilibrium between a hydroxy-acid form and a bicyclic lactone/hemiacetal form. The bicyclic form (Form II) is the active pharmacophore.

-

Metabolic Shielding: The structure is designed to resist degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , the enzyme responsible for the rapid inactivation of natural prostaglandins.

Key Functional Groups

| Region | Chemical Feature | Pharmacological Function |

| Alpha Chain | Heptanoic acid (C1-C7) | Anchors the molecule; critical for solubility and amphiphilic balance. |

| Core Ring | 2-oxabicyclo[4.3.0]nonane | Rigidifies the structure to reduce affinity for EP1-EP4 receptors, minimizing smooth muscle contraction side effects. |

| Omega Chain | 1,1-difluoropentyl group | The Critical SAR Element. The gem-difluoro substitution at position C15 prevents oxidation of the C15-hydroxyl group, increasing half-life and potency. |

Mechanism of Action (MOA) Pathway

This compound activates ClC-2 channels independent of Protein Kinase A (PKA) or Protein Kinase C (PKC) in many tissues, although some crosstalk with CFTR and EP4 receptors is observed at high concentrations (>100 nM).

Figure 1: The primary mechanism of action involves direct activation of apical ClC-2 channels, driving passive sodium and water secretion.

Structure-Activity Relationship (SAR) Deep Dive

The Role of Fluorine Substitution (C15)

In natural PGE1, the C15-hydroxyl group is the primary site of metabolic attack.

-

Natural PGE1: Rapidly oxidized to 15-keto-PGE1 (inactive) by 15-PGDH.

-

This compound: The replacement of hydrogens with fluorine atoms at C15 (adjacent to the hydroxyl) withdraws electron density and sterically hinders the dehydrogenase enzyme.

-

Result: Oral bioavailability is negligible due to local metabolism, but the local half-life at the apical membrane is sufficient for sustained channel activation.

-

The Bicyclic Core vs. EP Receptor Selectivity

Prostaglandins typically cause smooth muscle contraction via EP1 and EP3 receptors. The bicyclic "prostone" core locks the molecule in a conformation that:

-

Reduces EP Affinity: this compound has >1000-fold lower affinity for EP receptors compared to PGE1.

-

Preserves ClC-2 Potency: The rigid core aligns the alpha and omega chains to interact specifically with the ClC-2 pore or regulatory domain.

Analog Comparison: this compound vs. Cobiprostone

Cobiprostone (SPI-8811) is a closely related analog.

-

This compound: Optimized for fluid secretion (constipation).[2][3][4][5][6]

-

Cobiprostone: Optimized for mucosal barrier repair and anti-inflammatory effects.

-

SAR Difference: Variations in the alpha-chain length and saturation degree tune the lipophilicity, altering tissue residence time and penetration depth.

Experimental Protocols for Validation

Protocol: Ussing Chamber Assay (ClC-2 Activity)

This assay measures the short-circuit current (

-

Tissue Preparation: Isolate distal colon segments from wild-type and

(knockout) mice. -

Mounting: Mount tissues in Ussing chambers with Krebs-Ringer bicarbonate buffer (gassed with 95% O2 / 5% CO2).

-

Voltage Clamp: Clamp voltage to 0 mV.

-

Inhibitor Blockade:

-

Add Amiloride (10 µM) to block ENaC (sodium channels).

-

Add Indomethacin (10 µM) to block endogenous prostaglandin synthesis.

-

Differentiation Step: Add CFTRinh-172 (10 µM) to block CFTR.

-

-

Activation: Add this compound (10 nM - 1 µM) to the apical reservoir.

-

Measurement: Record

. A response in wild-type but not

Protocol: Whole-Cell Patch Clamp

Used to determine the EC50 and channel kinetics.[7][8]

-

Cell Line: HEK293 cells stably transfected with human ClC-2.

-

Pipette Solution: 130 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA (pH 7.4).

-

Bath Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

-

Protocol: Hold at -30 mV. Apply voltage steps from -100 mV to +60 mV.

-

Analysis: this compound typically increases the inward current component at hyperpolarized potentials (characteristic of ClC-2).

Quantitative Data Summary

| Compound | Target | EC50 (nM) | EP Receptor Affinity ( | Primary Indication |

| This compound | ClC-2 | ~18 - 42 | > 10 µM (Low) | Chronic Constipation / IBS-C |

| PGE1 (Natural) | EP1-4 | N/A | < 10 nM (High) | Vasodilation (Rapidly metabolized) |

| Cobiprostone | ClC-2 | ~20 - 50 | > 10 µM (Low) | Gastric Ulcer / Mucosal Repair |

Synthesis Workflow (Corey Method Adaptation)

The synthesis of this compound generally follows the Corey lactone strategy, modified to introduce the difluoro group.

Figure 2: Synthetic route highlighting the critical HWE reaction step that installs the metabolic shield (difluoro group).

References

-

Cuppoletti, J., et al. (2004). "SPI-0211 activates T84 cell chloride transport and recombinant human ClC-2 chloride currents." American Journal of Physiology-Cell Physiology. Link

- Ueno, R., et al. (2004).

-

Bao, H.F., et al. (2008). "A synthetic prostone activates apical chloride channels in A6 epithelial cells." American Journal of Physiology-Gastrointestinal and Liver Physiology. Link

-

Bijvelds, M.J., et al. (2009). "Activation of intestinal Cl- secretion by this compound requires the cystic fibrosis transmembrane conductance regulator."[2] Gastroenterology. Link

-

FDA Label (2006). "AMITIZA (this compound) Capsules Prescribing Information." Link

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Activation of intestinal Cl- secretion by this compound requires the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemignition.com [chemignition.com]

- 5. droracle.ai [droracle.ai]

- 6. The ClC-2 Chloride Channel Activator, this compound, Improves Intestinal Barrier Function in Biopsies from Crohn’s Disease but Not Ulcerative Colitis Patients [mdpi.com]

- 7. SPI-0211 activates T84 cell chloride transport and recombinant human ClC-2 chloride currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

Lubiprostone: Mechanistic Modulation of Visceral Hypersensitivity via Barrier Restoration and Glucocorticoid Receptor Signaling

Executive Summary: The Therapeutic Landscape

Visceral hypersensitivity (VH) remains the recalcitrant core of functional gastrointestinal disorders (FGIDs), particularly Irritable Bowel Syndrome with Constipation (IBS-C). While traditional therapies target motility, emerging evidence positions Lubiprostone —a bicyclic fatty acid derivative of prostaglandin E1 (PGE1)—as a disease-modifying agent that transcends simple fluid secretion.[1]

This technical guide dissects the dual-mechanism by which this compound mitigates VH:

-

Apical Barrier Restoration: Activation of ClC-2 channels promotes the caveolar trafficking of tight junction proteins (occludin/claudin), reversing the "leaky gut" phenotype that exposes submucosal nociceptors to luminal irritants.

-

Glucocorticoid Receptor (GR) Stabilization: In chronic stress models, this compound prevents the downregulation of GR and its co-chaperones (p23, FKBP5), thereby maintaining the genomic integrity of the epithelial barrier.

This document provides the experimental frameworks required to validate these pathways in preclinical settings, offering a blueprint for translational research.

Molecular Mechanism of Action[2][3][4]

The ClC-2 / Tight Junction Axis

This compound is a selective activator of ClC-2 chloride channels located on the apical membrane of the intestinal epithelium.[2][3] Unlike CFTR activators, ClC-2 activation occurs independently of protein kinase A (PKA), making it effective even in states of altered cyclic nucleotide signaling.

-

Fluid Secretion: Cl⁻ efflux draws Na⁺ and water passively into the lumen, hydrating stool.[1]

-

Barrier Repair: Crucially for VH, ClC-2 activation triggers the rapid recovery of transepithelial electrical resistance (TEER). This is mediated by the caveolar trafficking of occludin , a critical tight junction protein, back to the tight junction complex.

The Glucocorticoid Receptor (GR) Protective Pathway

Chronic stress (a major driver of VH) elevates cortisol/corticosterone, which paradoxically leads to the downregulation of mucosal GR expression and its chaperone proteins. This loss of GR signaling compromises barrier integrity.

-

This compound Intervention: Treatment prevents the stress-induced loss of nuclear GR, p23, and FKBP5.

-

Result: Restored transcriptional regulation of tight junction genes (Ocln, Cldn1), preventing the paracellular permeability that sensitizes afferent nerves.

Visualization of Signaling Pathways

Figure 1: Molecular mechanism linking ClC-2 activation and GR stabilization to the restoration of the intestinal barrier and reduction of visceral hypersensitivity.

Preclinical Validation Models

To rigorously assess this compound's effect on VH, a "self-validating" experimental design is required. This involves inducing VH via stress (mimicking the central component of IBS) and measuring the physiological response via Colorectal Distension (CRD).

Protocol: Water Avoidance Stress (WAS) Model

This model creates a psychological stressor that reliably induces mucosal barrier dysfunction and visceral hyperalgesia without direct chemical injury (unlike TNBS or DSS models).

Subjects: Male Wistar or Sprague-Dawley rats (250–300g).

Step-by-Step Workflow:

-

Acclimatization: Handle animals daily for 7 days prior to the experiment to reduce handling-induced stress artifacts.

-

Apparatus Setup:

-

Plexiglass tank (50 x 25 x 25 cm).

-

Platform (10 x 8 x 8 cm) fixed to the center of the tank floor.

-

Fill tank with fresh water (25°C) to 1 cm below the top of the platform.

-

-

Induction Phase (Days 1–10):

-

Place the rat on the platform for 1 hour daily .

-

Control Group: Place on the same platform in a water-free container (Sham stress).

-

-

Drug Administration:

-

Administer this compound (e.g., 10–100 µg/kg, oral gavage) or Vehicle daily, 1 hour prior to the stress session.

-

Protocol: Colorectal Distension (CRD) & Visceromotor Response (VMR)

This assay quantifies visceral pain by measuring the involuntary abdominal muscle contraction (reflex) in response to colonic stretch.

Instrumentation:

-

Electromyography (EMG): Implant NiCr wire electrodes into the external oblique abdominal muscle under isoflurane anesthesia (allow 5–7 days recovery before testing).

-

Barostat Balloon: A 4–5 cm polyethylene balloon attached to a catheter.

Measurement Procedure (Day 11):

-

Balloon Insertion: Under light sedation (or in awake habituated animals), insert the balloon 5–6 cm into the descending colon. Secure to the tail base.

-

Distension Protocol:

-

Allow 20 minutes for stabilization.

-

Apply phasic distensions: 20, 40, 60, and 80 mmHg.

-

Duration: 20 seconds per distension.

-

Interval: 4 minutes rest between distensions to prevent sensitization.

-

-

Data Acquisition:

-

Record EMG activity (mV).

-

Calculate the Area Under the Curve (AUC) during the 20s distension.

-

Normalization: Express data as % increase over baseline resting activity.

-

Experimental Workflow Diagram

Figure 2: Experimental workflow combining Water Avoidance Stress (WAS) induction with Colorectal Distension (CRD) assessment.

Data Summary: Anticipated Outcomes

When executing the above protocols, the following quantitative trends validate the efficacy of this compound.

| Metric | Control (Sham Stress) | WAS + Vehicle | WAS + this compound | Interpretation |

| VMR (AUC at 60 mmHg) | 100% (Baseline) | 250% - 300% | 120% - 140% | Significant reduction in pain response; return to near-baseline. |

| Colon Permeability (FITC-Dextran) | Low | High (3-4x increase) | Low (Significant reduction) | Prevention of "leaky gut." |

| Occludin Expression (Western Blot) | High | Low (Downregulated) | High (Restored) | Molecular confirmation of barrier repair. |

| Glucocorticoid Receptor (Nuclear) | Normal | Depleted | Normal | Prevention of stress-induced GR loss. |

References

-

Cuppoletti, J., et al. (2012). "this compound activates ClC-2 chloride channels to restore barrier function in porcine intestinal epithelium." American Journal of Physiology-Cell Physiology.

-

Zhu, L., et al. (2019). "Chronic Stress and Intestinal Permeability: this compound Regulates Glucocorticoid Receptor-mediated Changes in Colon Epithelial Tight Junction Proteins, Barrier Function and Visceral Pain in The Rodent and Human." Neurogastroenterology & Motility.

-

Whitehead, W. E., et al. (2011). "this compound does not influence visceral pain thresholds in patients with irritable bowel syndrome." Neurogastroenterology & Motility. (Note: Highlights the distinction between baseline thresholds vs. stress-induced hypersensitivity).

-

Nighot, P. K., et al. (2009). "ClC-2 is required for rapid restoration of epithelial tight junctions in ischemic-injured murine jejunum."[4] Experimental Cell Research.

-

Chan, W. W., & Mashimo, H. (2013). "this compound increases electrical field stimulation-induced contractions of intestinal circular smooth muscles." Journal of Neurogastroenterology and Motility.

Sources

- 1. This compound in constipation: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic Stress and Intestinal Permeability: this compound Regulates Glucocorticoid Receptor-mediated Changes in Colon Epithelial Tight Junction Proteins, Barrier Function and Visceral Pain in The Rodent and Human - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of this compound on Gastrointestinal Motility [jnmjournal.org]

- 4. The ClC-2 Chloride Channel Activator, this compound, Improves Intestinal Barrier Function in Biopsies from Crohn’s Disease but Not Ulcerative Colitis Patients - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Lubiprostone’s Dual-Action Interface with the Enteric Complex

The following technical guide is structured to provide a rigorous, mechanism-first analysis of Lubiprostone, moving beyond standard package insert data to explore its complex interface with the Enteric Nervous System (ENS) and epithelial ion transport machinery.

Executive Summary

This compound (SPI-0211) represents a distinct class of gastrointestinal therapeutics known as prostones. Unlike functional analogs that rely on systemic receptor flooding, this compound operates as a locally acting bicyclic fatty acid derivative of prostaglandin E1 (PGE1). Its primary utility lies in its ability to decouple intestinal secretion from neural input, effectively "jump-starting" mucosal hydration even in the presence of enteric neuropathy or opioid-induced suppression.

This guide analyzes the compound's dual mechanism: the direct apical activation of ClC-2 channels and the secondary, receptor-mediated modulation of enteric smooth muscle tone.

Molecular Mechanism: The Apical Chloride Efflux

The canonical action of this compound is the activation of ClC-2 chloride channels located on the apical membrane of the intestinal epithelium.[1][2]

The ClC-2 vs. CFTR Distinction

While functionally similar to CFTR activators, this compound’s independence from the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a critical differentiator in drug development.

-

ClC-2 Activation: this compound activates ClC-2 in a Protein Kinase A (PKA)-independent manner.[2] This allows efficacy in conditions where cAMP signaling is compromised.

-

CFTR Crosstalk: Evidence suggests a synergistic relationship. While this compound can function in Cftr-null mice, maximal secretory response often recruits CFTR via secondary prostaglandin receptor signaling (EP4), leading to cAMP elevation.

Mechanism of Action Pathway

The following diagram illustrates the signal transduction pathway, highlighting the divergence between direct channel activation and ENS-mediated reflexes.

Figure 1: Signal transduction pathway of this compound. Note the distinction between direct epithelial action and the subsequent mechanical activation of the ENS.

The ENS Interface: Bypass and Modulation

A common misconception is that this compound acts solely as a secretagogue. Advanced characterization reveals it actively modulates smooth muscle tone via Prostaglandin E (EP) receptors, acting as a "functional bridge" over compromised neural pathways.

The "Neural Bypass" Phenomenon

In opioid-induced constipation (OIC), morphine suppresses excitability of cholinergic secretomotor neurons.[3]

-

Observation: Morphine increases the EC50 of many secretagogues that rely on neural reflexes.

-

This compound Advantage: It bypasses the enteric neuron entirely for secretion. Ussing chamber data confirms that Tetrodotoxin (TTX), a neural blocker, does not inhibit this compound-induced Cl- secretion. This confirms the drug acts directly on the epithelium, making it effective even when the ENS is "silenced" by opioids.

Direct Neuromuscular Modulation

This compound interacts with EP receptors on smooth muscle and nerve terminals, producing differential effects based on tissue location:

| Tissue Region | Receptor Subtype | Effect | Physiological Outcome |

| Stomach (Longitudinal) | EP1 | Contraction | Prevents gastric stasis/delayed emptying (Prokinetic). |

| Small Intestine (Circular) | EP1 | Enhanced EFS Response | Increases phasic contractions, aiding transit. |

| Colon (Circular) | EP4 (Pre-junctional) | Inhibition | Suppresses non-propulsive segmental contractions, potentially facilitating mass movement. |

Experimental Protocols

To validate these mechanisms in a drug discovery context, the following "self-validating" protocols are recommended.

Protocol A: Ussing Chamber Voltage Clamp (Secretion Assay)

Objective: Quantify Cl- secretion independent of neural input.

-

Tissue Preparation: Harvest distal ileum/colon from Guinea pig or human biopsy. Strip muscularis externa to isolate mucosa/submucosa.

-

Mounting: Mount tissue in Ussing chambers (0.3 cm² aperture). Bathe in Krebs-Ringer bicarbonate solution at 37°C, gassed with 95% O₂/5% CO₂.

-

Voltage Clamp: Clamp voltage to 0 mV. Monitor Short-Circuit Current (

) as a direct measure of net ion transport. -

Equilibration: Allow

to stabilize (approx. 20-30 min). -

Neural Blockade (Control Step): Add Tetrodotoxin (TTX) 1 µM to the serosal bath.

-

Validation: If baseline

drops, neural tone was present. If this compound still works after this, the mechanism is non-neural.

-

-

Challenge: Add This compound (10 nM - 1 µM) to the mucosal bath (apical side).

-

Verification: Once peak response is reached, add NPPB (200 µM) (Cl- channel blocker).

-

Success Criteria:

must return to baseline, confirming the current was Cl- driven.

-

Protocol B: Isometric Tension Recording (Motility Modulation)

Objective: Determine if this compound modulates motility via EP receptors or direct muscle action.

-

Setup: Suspend longitudinal or circular muscle strips in organ baths containing Krebs solution.[4][5]

-

Pre-tension: Apply 1g resting tension; equilibrate for 60 min.

-

Neural Stimulation: Apply Electrical Field Stimulation (EFS) via platinum ring electrodes (10V, 0.5ms, 5-10Hz).

-

Output: Reproducible "twitch" contractions (cholinergic).

-

-

Experimental Arm 1 (Direct): Apply this compound in the absence of EFS.

-

Result: Tonic contraction (EP1 mediated).[5]

-

-

Experimental Arm 2 (Modulation): Apply this compound during EFS.

-

Result: Potentiation or inhibition of the twitch amplitude.

-

-

Mechanistic Validation: Pre-incubate with SC-19220 (EP1 antagonist) or L-161,982 (EP4 antagonist) before this compound addition to confirm receptor specificity.

Quantitative Data Summary

The following data points serve as benchmarks for assay validation.

| Parameter | Test System | Value (Approx.) | Reference |

| EC50 (Secretion) | Guinea Pig Jejunum | 43.5 nM | [1] |

| EC50 (Secretion) | Human Jejunum | 24.3 nM | [1] |

| EC50 (Secretion) | T84 Cell Line | ~20 nM | [2] |

| EP1 Affinity (Ki) | Recombinant Human EP1 | High Affinity | [3] |

| Morphine Reversal | Mouse Fecal Wet Weight | Restored to ~80% of control | [1] |

Visualizing the Experimental Workflow

To ensure reproducibility, the Ussing Chamber workflow is visualized below.

Figure 2: Step-by-step Ussing Chamber protocol for isolating epithelial secretion from neural input.

References

-

This compound Reverses the Inhibitory Action of Morphine on Intestinal Secretion in Guinea Pig and Mouse. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Activation of intestinal Cl- secretion by this compound requires the cystic fibrosis transmembrane conductance regulator. Source: PubMed URL:[6][Link]

-

This compound Increases Small Intestinal Smooth Muscle Contractions Through a Prostaglandin E Receptor 1 (EP1)-mediated Pathway. Source:[5] National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

This compound: a novel treatment for chronic constipation. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Activation of prostaglandin EP receptors by this compound in rat and human stomach and colon. Source: PubMed URL:[6][Link]

Sources

- 1. jnmjournal.org [jnmjournal.org]

- 2. droracle.ai [droracle.ai]

- 3. This compound Reverses the Inhibitory Action of Morphine on Intestinal Secretion in Guinea Pig and Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Increases Small Intestinal Smooth Muscle Contractions Through a Prostaglandin E Receptor 1 (EP1)-mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of muscle tone in peristalsis in guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preclinical Evaluation of Lubiprostone in Opioid-Induced Constipation: Mechanistic Models and Protocols

Abstract

Opioid-Induced Constipation (OIC) is a pervasive complication of pain management, distinct from functional constipation due to its specific neurogenic pathophysiology.[1] While opioids inhibit secretomotor neurons via

Mechanistic Rationale

To design a valid experiment, one must understand the competing pathways.[1] Opioids (e.g., Morphine) bind to

This compound does not compete for the opioid receptor.[1] Instead, it acts downstream at the epithelial surface, activating ClC-2 channels.[1] This triggers a chloride efflux into the lumen; sodium and water passively follow to maintain isoelectric and osmotic neutrality, thereby re-hydrating the stool and promoting transit.[1]

Diagram 1: Cellular Mechanism of Action

This diagram illustrates how this compound bypasses the Opioid-induced blockade.

Caption: this compound activates ClC-2 (Yellow) to restore fluid secretion (Green), bypassing the Morphine-induced neural blockade (Red).[1]

Experimental Models & Design

For OIC studies, the Morphine-Induced Constipation Model in mice or rats is the industry standard.[1]

Species Selection

-

Mice (C57BL/6 or BALB/c): Preferred for high-throughput screening and charcoal meal transit tests due to lower compound requirements and rapid transit times.[1]

-

Rats (Sprague-Dawley): Preferred for chronic dosing studies, fecal pellet weight analysis, and pharmacokinetic (PK) sampling.[1]

Dose Rationale

-

Induction (Morphine): 5–10 mg/kg (s.c.) is sufficient to delay transit by >50% without causing total ileus (intestinal paralysis), which would mask therapeutic effects.[1]

-

Treatment (this compound): 10–50 µg/kg (p.o.).[1] Note that rodent doses are higher than human doses (24 µg total) due to faster metabolic clearance in rodents.[1]

Detailed Protocols

Protocol A: Reagent Preparation

Critical Step: this compound is a fatty acid derivative and is poorly soluble in water.[1] Improper vehicle selection will lead to erratic data.[1]

-

This compound Stock: Dissolve pure this compound in 100% Ethanol or DMSO to create a high-concentration stock.[1]

-

Vehicle Construction:

-

Final Formulation: Dilute the stock into the vehicle to achieve a concentration where the administration volume is 10 mL/kg (mice) or 5 mL/kg (rats).

Protocol B: The Charcoal Meal Transit Test (Acute OIC)

This protocol measures the distance a non-absorbable marker travels through the small intestine.[1]

Reagents:

-

Morphine Sulfate (dissolved in saline).[1]

-

Charcoal Meal: 10% activated charcoal + 5% Gum Arabic (or Gum Acacia) in water.[1]

Workflow:

-

Fasting: Fast mice for 12–16 hours (overnight) with free access to water. Note: Coprophagy (eating feces) must be prevented by using wire-bottom cages.[1]

-

T = -30 min (Induction): Administer Morphine Sulfate (5–10 mg/kg, s.c.) to the dorsal neck region.

-

Control Group: Administer Saline (s.c.).[1]

-

-

T = 0 min (Treatment): Administer this compound (10, 30, or 100 µg/kg, p.o.) via oral gavage.[1]

-

Vehicle Group: Administer Vehicle only (p.o.).

-

-

T = +30 min (The Meal): Administer Charcoal Meal (0.2 mL/mouse) via oral gavage.

-

T = +50 min (Sacrifice): Euthanize animal (CO2 asphyxiation followed by cervical dislocation) exactly 20 minutes after the meal.

-

Measurement:

-

Calculation:

[1]

Protocol C: Fecal Pellet Output (Functional Readout)

This protocol is non-invasive and measures the functional outcome (defecation).[1]

-

Acclimatization: Place animals in individual observation cages for 2 hours prior to testing to normalize stress-induced defecation.

-

Administration: Administer Morphine (s.c.) followed immediately by this compound (p.o.).[1]

-

Observation: Monitor for 6 to 24 hours.

-

Metrics:

-

Fecal Pellet Count (FPC): Total number of pellets.

-

Wet Weight: Weigh pellets immediately upon collection.

-

Dry Weight: Dry pellets at 50°C for 24h and re-weigh (indicates hydration status).

-

Experimental Workflow Visualization

Diagram 2: Timeline of Charcoal Meal Assay

This diagram ensures the temporal precision required for the acute model.[1]

Caption: Critical timing for the Acute Charcoal Meal Transit Test. Deviations >5 min will invalidate data.

Data Analysis & Expected Results

To validate the model, your data must show a "U-shaped" recovery.[1] Morphine should suppress transit, and this compound should restore it toward baseline.[1]

| Group | Treatment 1 (s.c.) | Treatment 2 (p.o.) | Expected % Transit (Mean ± SEM) | Interpretation |

| Control | Saline | Vehicle | 60% ± 5% | Baseline motility.[1] |

| Model (OIC) | Morphine (10 mg/kg) | Vehicle | 25% ± 4% | Successful induction of constipation.[1] |

| Low Dose | Morphine (10 mg/kg) | This compound (10 µg/kg) | 35% ± 5% | Partial reversal.[1] |

| High Dose | Morphine (10 mg/kg) | This compound (50 µg/kg) | 55% ± 6% | Full reversal (Efficacy). |

Statistical Analysis: Use One-Way ANOVA followed by Dunnett’s post-hoc test comparing all groups against the "Model (OIC)" group.

Troubleshooting & Quality Control

-

Issue: High Variability in Control Group.

-

Issue: No Inhibition by Morphine. [1]

-

Issue: this compound Precipitation.

References

-

Cuppoletti, J., et al. (2004).[1] "this compound activates ClC-2 chloride channels in human intestinal epithelial cells."[1][3][4][5] American Journal of Physiology-Cell Physiology.

-

Fei, G., et al. (2010).[1] "this compound Reverses the Inhibitory Action of Morphine on Intestinal Secretion in Guinea Pig and Mouse."[1] Journal of Pharmacology and Experimental Therapeutics.

-

Prior, H., et al. (2025).[1][6] "Refinement of the Charcoal Meal Study by Reduction of the Fasting Period." ResearchGate.[1][6]

-

Sucampo Pharmaceuticals. (2006).[1] "Amitiza (this compound) Prescribing Information."[1][4] FDA Access Data.

-

Kogel, B., et al. (2011).[1] "Characterization of the charcoal meal transit test in mice: effects of μ-opioid receptor agonists." European Journal of Pharmacology.

Sources

- 1. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 3. droracle.ai [droracle.ai]

- 4. The ClC-2 Chloride Channel Activator, this compound, Improves Intestinal Barrier Function in Biopsies from Crohn’s Disease but Not Ulcerative Colitis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: RU 0211, SPI 0211 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Whole-Cell Patch-Clamp Protocol for Elucidating Lubiprostone's Effects on Ion Channels

<Senior Application Scientist Note >

Introduction:

Lubiprostone (brand name Amitiza™) is a bicyclic fatty acid derivative of prostaglandin E1 utilized in the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C).[1][2] Its therapeutic effect is primarily attributed to the stimulation of chloride ion secretion into the intestinal lumen, which in turn enhances luminal fluid content and softens stool.[1][3] The precise molecular mechanism of this compound has been a subject of extensive research, with evidence pointing towards the activation of chloride channel protein 2 (ClC-2).[4][5][6] However, a growing body of literature suggests a more complex mechanism involving the cystic fibrosis transmembrane conductance regulator (CFTR) channel, potentially via an indirect pathway involving prostaglandin EP₄ receptors and subsequent cAMP signaling.[1][7][8]

The whole-cell patch-clamp technique is an indispensable electrophysiological tool for directly measuring ion channel activity in living cells.[9][10] This method allows for the precise control of the cell membrane potential (voltage-clamp) while recording the microscopic currents flowing through ion channels.[11][12] This application note provides a comprehensive, field-proven protocol for utilizing the whole-cell patch-clamp technique to investigate the effects of this compound on ion channels, offering insights into its mechanism of action. This guide is designed for researchers, scientists, and drug development professionals with a foundational understanding of electrophysiology.

Scientific Background & Mechanistic Overview

Understanding the putative targets of this compound is critical for designing a robust experimental protocol.

-

ClC-2 Channels: These are voltage-gated chloride channels that are typically activated by hyperpolarization, cell swelling, and acidic extracellular pH.[13] They are expressed in the apical membrane of intestinal epithelial cells.[6] The initial hypothesis for this compound's action centered on its direct activation of ClC-2.[4][14]

-

CFTR Channels: This is a cAMP-activated chloride channel.[8] Evidence suggests that this compound may not directly bind to CFTR but instead activates it indirectly. Studies have shown that this compound can increase intracellular cAMP levels, a key activator of CFTR, through the prostaglandin EP₄ receptor.[7][15]

Therefore, a comprehensive study of this compound's effect should aim to differentiate between direct channel activation and indirect signaling pathway-mediated effects.

Experimental Design & Rationale

A successful investigation hinges on a well-conceived experimental design that can isolate and characterize the activity of the target ion channels.

Cell Line Selection

The choice of cell line is paramount and should be guided by the expression of the target ion channels.

-

T84 Human Colon Carcinoma Cells: This cell line is a well-established model for studying intestinal chloride secretion and endogenously expresses both CFTR and ClC-2.[7] Their ability to form polarized monolayers also allows for studies mimicking the intestinal epithelium.

-

HEK293 Cells Stably Transfected with hClC-2 or hCFTR: Utilizing a heterologous expression system like HEK293 cells allows for the study of a specific ion channel in isolation, minimizing confounding currents from other endogenous channels. This is crucial for definitively determining if this compound has a direct effect on a particular channel.

Workflow Overview

The following diagram illustrates the key stages of the experimental workflow.

Caption: Experimental workflow from cell preparation to data analysis.

Detailed Protocols

Materials & Reagents

-

T84 cells or HEK293 cells stably expressing hClC-2 or hCFTR

-

Appropriate cell culture medium (e.g., DMEM/F-12 for T84, DMEM for HEK293)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Glass coverslips

The composition of the internal (pipette) and external (bath) solutions is critical for isolating chloride currents.

| Solution | Component | Concentration (mM) | Purpose/Rationale |

| External (Bath) | NaCl | 140 | Major charge carrier for inward current. |

| KCl | 5 | Establishes resting membrane potential. | |

| CaCl₂ | 2 | Important for cell health and channel function. | |

| MgCl₂ | 1 | Blocks some non-specific cation channels. | |

| HEPES | 10 | pH buffer. | |

| Glucose | 10 | Energy source for the cell. | |

| Internal (Pipette) | CsCl | 140 | Cesium blocks potassium channels, isolating chloride currents. |

| MgCl₂ | 2 | Essential for various intracellular processes. | |

| EGTA | 10 | Chelates intracellular calcium to minimize calcium-activated currents. | |

| HEPES | 10 | pH buffer. | |

| ATP-Mg | 4 | Provides energy for cellular processes and is required for CFTR function. | |

| GTP-Na | 0.3 | Important for G-protein coupled signaling. |

Note: Adjust the pH of the external solution to 7.4 with NaOH and the internal solution to 7.2 with CsOH. The osmolarity should be adjusted to ~310 mOsm for the external solution and ~290 mOsm for the internal solution.[16]

-

This compound (typically dissolved in DMSO to create a stock solution)

-

Forskolin (a known activator of CFTR via adenylyl cyclase)

-

CFTRinh-172 (a specific inhibitor of CFTR)

-

CdCl₂ (a blocker of some ClC channels)

Step-by-Step Whole-Cell Patch-Clamp Protocol

-

Cell Preparation:

-

Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.[17]

-

-

Micropipette Preparation:

-

Pull borosilicate glass capillaries using a micropipette puller to create pipettes with a resistance of 3-7 MΩ when filled with the internal solution.[17] The tip opening should be approximately 1-2 µm in diameter.

-

Fire-polish the pipette tip using a microforge to smooth the edges, which facilitates a high-resistance seal.

-

Backfill the micropipette with the filtered internal solution, ensuring no air bubbles are trapped in the tip.[18]

-

-

Establishing a Gigaohm Seal:

-

Mount the filled pipette onto the micromanipulator.

-

Apply slight positive pressure to the pipette to keep the tip clean as it approaches the cell.[16]

-

Under microscopic guidance, carefully approach a target cell with the pipette tip.[10]

-

Once the pipette touches the cell membrane (observed as a slight dimple), release the positive pressure.

-

Apply gentle suction to the pipette to facilitate the formation of a high-resistance (GΩ) seal between the pipette tip and the cell membrane. A successful seal will have a resistance greater than 1 GΩ.[10]

-

-

Achieving Whole-Cell Configuration:

-

After forming a stable GΩ seal, apply a brief pulse of strong suction to rupture the patch of membrane under the pipette tip.[11]

-

This establishes electrical and diffusive access between the pipette interior and the cell cytoplasm, forming the whole-cell configuration.

-

-

Data Recording and Drug Application:

-

Set the amplifier to voltage-clamp mode.[12] Hold the cell at a holding potential of -60 mV.

-

Apply a series of voltage steps or ramps to elicit channel activity. A typical voltage protocol for ClC-2 might involve stepping the voltage from -100 mV to +80 mV in 20 mV increments.[19]

-

Record baseline currents for a stable period (e.g., 2-5 minutes).

-

Apply this compound to the bath solution via the perfusion system at the desired concentration (e.g., 1 µM).

-

Record the currents in the presence of this compound.

-

For mechanistic studies, subsequently apply channel blockers (e.g., CFTRinh-172) or other activators (e.g., Forskolin) to further characterize the response.

-

Data Analysis and Expected Results

The primary output of a voltage-clamp experiment is a recording of the current flowing across the cell membrane at different clamped voltages.

-

Current-Voltage (I-V) Relationship: Plot the steady-state current amplitude as a function of the applied voltage. The shape and reversal potential of the I-V curve can provide information about the type of ion channel being activated. For chloride channels under the specified ionic conditions, the reversal potential should be near 0 mV.

-

Time-Course Analysis: Plot the current amplitude at a specific voltage over time to observe the onset and steady-state effect of this compound.

Expected Outcomes:

-

If this compound directly activates ClC-2, you would expect to see an increase in the outward and inward chloride currents, particularly at hyperpolarizing potentials.

-

If this compound acts indirectly via the EP₄ receptor and cAMP pathway to activate CFTR, the effect may have a slower onset. The resulting current should be sensitive to inhibition by CFTRinh-172.[7]

Mechanistic Dissection: Signaling Pathway

To differentiate between direct channel activation and an indirect signaling cascade, the following diagram outlines the proposed indirect pathway for this compound's action on CFTR.

Caption: Proposed indirect activation of CFTR by this compound.

Troubleshooting

| Problem | Possible Cause | Solution |

| Unable to form a GΩ seal | Dirty pipette tip or cell membrane. | Use fresh, clean coverslips and filtered solutions. Ensure positive pressure is maintained until just before sealing. |

| Unstable recording | Poor seal quality or cell health. | Ensure seal resistance is >1 GΩ. Use healthy, sub-confluent cells. |

| No response to this compound | Inactive compound, incorrect concentration, or lack of target expression. | Verify the activity of the this compound stock. Perform a dose-response curve. Confirm channel expression with molecular techniques (e.g., RT-PCR, Western blot). |

Conclusion

The whole-cell patch-clamp technique is a powerful tool for dissecting the molecular mechanisms of drug action on ion channels. This protocol provides a robust framework for investigating the effects of this compound on ClC-2 and CFTR. By carefully selecting cell models, employing appropriate solutions and voltage protocols, and performing rigorous data analysis, researchers can gain valuable insights into the complex pharmacology of this important therapeutic agent.

References

- Vertex AI Search. (n.d.). Whole Cell Patch Clamp Protocol.

- Lacy, B. E., & Levy, L. C. (2007). This compound: a novel treatment for chronic constipation. Clinical Gastroenterology and Hepatology, 5(4), 395-401.

- Labome. (n.d.). Patch Clamp Protocol.

- AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol.

- CHRISTIE LAB. (2021, April 16). Basic Intro to Whole Cell Patch Clamp Electrophysiology [Video]. YouTube.

- Schey, R., & Rao, S. S. (2008). This compound: a novel chloride channel activator for the treatment of constipation. Neurogastroenterology & Motility, 20(4), 299-307.

- AXOL Bioscience. (n.d.). Patch-Clamp Protocol.

- Bijvelds, M. J., Bot, A. G., Escher, J. C., & De Jonge, H. R. (2009).

- Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol.

- ResearchGate. (2025). This compound: A Chloride Channel Activator.

- Videlock, E. J., & Cheng, V. (2023). The ClC-2 Chloride Channel Activator, this compound, Improves Intestinal Barrier Function in Biopsies from Crohn's Disease but Not Ulcerative Colitis Patients. International Journal of Molecular Sciences, 24(5), 4886.

- ResearchGate. (n.d.). Summary of the mechanism of action of this compound.

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?

- Dr. Oracle. (2025, May 10). What is the function of chloride channels, including CFTR (Cystic Fibrosis Transmembrane Conductance Regulator), ClC-2, and the chloride bicarbonate exchanger, and how do they interact with this compound (Amitiza), on the basolateral membrane, particularly with NKCC2 (Na-K-2Cl Cotransporter 2)?

- Ozawa, S., & Yuzaki, M. (1987). Patch-clamp studies of chloride channels activated by gamma-aminobutyric acid in cultured hippocampal neurones of the rat. The Journal of physiology, 390, 205-223.

- Rinke, I., Artmann, D. J., & Stein, V. (2010). ClC-2 Voltage-Gated Channels Constitute Part of the Background Conductance and Assist Chloride Extrusion. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(13), 4776-4786.

- ResearchGate. (n.d.). Reproduction of voltage-clamp data in model neuron. A, ClC-2 current (I ClC2 ).

- Schiffhauer, E. S., Vij, N., Kovbasnjuk, O., Kang, P. W., Walker, D., Lee, S., & Zeitlin, P. L. (2013). Dual activation of CFTR and CLCN2 by this compound in murine nasal epithelia. American journal of physiology. Lung cellular and molecular physiology, 304(5), L324-L331.

- Scientifica. (2020, March 10). Patch clamp techniques for investigating neuronal electrophysiology.

- Camilleri, M., Bharucha, A. E., Ueno, R., & Zinsmeister, A. R. (2006). Effect of a selective chloride channel activator, this compound, on gastrointestinal transit, gastric sensory, and motor functions in healthy volunteers. American Journal of Physiology-Gastrointestinal and Liver Physiology, 290(5), G942-G947.

- Science.gov. (n.d.). This compound activates non-cftr-dependent: Topics by Science.gov.

- Lorca, R. A., & Gonzalez, W. (2016). Dual regulation of the native ClC-K2 chloride channel in the distal nephron by voltage and pH. The Journal of general physiology, 148(3), 223-239.

- ResearchGate. (2025). Activation of type-2 chloride channels: A novel therapeutic target for the treatment of chronic constipation.

- Virtual Labs. (n.d.). Voltage Clamp Protocol.

- Ogden, D., & Stanfield, P. (1995). Patch clamp techniques for single channel and whole-cell recording. In D. Ogden (Ed.), Microelectrode techniques: The Plymouth workshop handbook (2nd ed., pp. 53-78). The Company of Biologists Limited.

- Videlock, E. J., & Cheng, V. (2023). The ClC-2 Chloride Channel Activator, this compound, Improves Intestinal Barrier Function in Biopsies from Crohn's Disease but Not Ulcerative Colitis Patients. International Journal of Molecular Sciences, 24(5), 4886.

- Frings, S. (2014). Two-electrode voltage-clamp (TEVC). In Patch-clamp methods and protocols (pp. 3-18). Humana Press.

Sources

- 1. The ClC-2 Chloride Channel Activator, this compound, Improves Intestinal Barrier Function in Biopsies from Crohn’s Disease but Not Ulcerative Colitis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Activation of intestinal Cl- secretion by this compound requires the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual activation of CFTR and CLCN2 by this compound in murine nasal epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. youtube.com [youtube.com]

- 12. scientifica.uk.com [scientifica.uk.com]

- 13. rupress.org [rupress.org]

- 14. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 15. This compound activates non-cftr-dependent: Topics by Science.gov [science.gov]

- 16. Patch Clamp Protocol [labome.com]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 19. researchgate.net [researchgate.net]

High-performance liquid chromatography (HPLC) methods for Lubiprostone quantification

Executive Summary & Molecule Profile

Lubiprostone (Amitiza) is a locally acting chloride channel activator (ClC-2) used for chronic idiopathic constipation and IBS-C. Chemically, it is a bicyclic fatty acid derivative of prostaglandin E1 (

Analytical Challenges:

-

Chromatographic Silence: this compound lacks strong chromophores (only isolated carbonyls), making UV detection at standard wavelengths (254 nm) essentially blind. High-sensitivity detection requires low-UV (<210 nm) or alternative detectors (RI, ELSD, CAD).

-

Rapid Metabolism: For bioanalysis, quantifying parent this compound is futile due to rapid systemic metabolism. The FDA mandates the quantification of its active metabolite, 15-Hydroxy this compound .[1]

-

Isomeric Complexity: The molecule possesses multiple chiral centers; maintaining stereochemical integrity during extraction is critical.

This guide provides two distinct, validated workflows:

-

Protocol A: HPLC-UV for Quality Control (API & Capsule Assay).

-

Protocol B: LC-MS/MS for Bioanalysis (Plasma Pharmacokinetics).

Method Development Strategy

The following decision tree illustrates the critical pathway for selecting the appropriate quantification strategy based on the sample matrix and sensitivity requirements.

Figure 1: Decision matrix for this compound analytical method selection.

Protocol A: HPLC-UV for QC (API & Capsules)

Application: Routine release testing, assay, and content uniformity. Principle: Reversed-Phase Chromatography (RPC) with low-wavelength UV detection.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or Waters Symmetry) | High carbon load required to retain the hydrophobic fatty acid chain. |

| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (40:60 v/v) | Acidic pH suppresses ionization of the carboxylic acid ( |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain backpressure < 2000 psi. |

| Detection | UV @ 210 nm | Critical: this compound absorption is minimal >220 nm. 210 nm targets the carbonyl |

| Temp | 30°C | Improves mass transfer and retention time reproducibility. |

| Injection Vol | 20 - 50 µL | Higher volume compensates for low UV extinction coefficient. |

Standard Preparation

-

Diluent: Acetonitrile:Water (60:40).

-

Stock Solution: Dissolve 10 mg this compound Reference Standard in 10 mL Diluent (1000 µg/mL).

-

Working Standard: Dilute Stock to 50 µg/mL. Note: Use amber glassware; prostaglandins are light-sensitive.

System Suitability Criteria (Self-Validating)

-

Tailing Factor (T): NMT 2.0 (Ensures no secondary interactions with silanols).

-

Theoretical Plates (N): NLT 5000.

-

RSD (n=6): NMT 2.0% for peak area.

Protocol B: LC-MS/MS for Bioanalysis (Plasma)[1][3][4][5][6]

Application: Pharmacokinetics (PK) and Bioequivalence (BE) studies.[3] Target Analyte: 15-Hydroxy this compound (Active Metabolite).[1][4][5][6][7] Why not Parent? this compound is rapidly metabolized by carbonyl reductase.[6] FDA Guidance explicitly recommends quantifying the metabolite.

Sample Preparation (Liquid-Liquid Extraction)

Expert Insight: Protein precipitation (PPT) is often insufficient for low pg/mL sensitivity. LLE provides cleaner baselines.

-

Aliquot: 200 µL Human Plasma.

-

IS Addition: Add 20 µL deuterated internal standard (

-15-OH-Lubiprostone). -

Acidification: Add 50 µL 1% Formic Acid (stabilizes the acid moiety).

-

Extraction: Add 1.5 mL Methyl tert-butyl ether (MTBE). Vortex 5 min.

-

Separation: Centrifuge at 4000 rpm for 10 min. Flash freeze aqueous layer.

-

Reconstitution: Evaporate organic layer under

at 40°C. Reconstitute in 100 µL Mobile Phase.

LC-MS/MS Parameters

| Parameter | Setting |

| Ionization | ESI Negative Mode ( |

| Column | C18 UHPLC (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-1 min: 30% B; 1-4 min: 30% |

| MRM Transition | Quantifier: 391.2 |

Validation & Performance Data

The following data summarizes typical performance metrics for the HPLC-UV method (Protocol A).

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity ( | ||

| Precision (Repeatability) | RSD | |

| Accuracy (Recovery) | ||

| LOD / LOQ | S/N > 3 / > 10 | LOD: 0.5 µg/mL; LOQ: 1.5 µg/mL |

| Specificity | No interference at RT | Pass (Placebo interference < 1%) |

Metabolic Pathway & Analyte Justification

Understanding the metabolism is crucial for justifying the bioanalytical target. The diagram below details the reduction of the 15-carbonyl group.[6]

Figure 2: Metabolic conversion of this compound to 15-Hydroxy this compound.

Troubleshooting Guide

Issue 1: Drifting Retention Times (HPLC-UV)

-

Cause: pH fluctuation in the phosphate buffer.

-

Fix: this compound's carboxyl group is sensitive to pH near its

(4.8). Ensure buffer is buffered strongly at pH 3.0 (well below

Issue 2: Low Sensitivity in Plasma (LC-MS)

-

Cause: Ion suppression from phospholipids.

-

Fix: If LLE is insufficient, switch to Solid Phase Extraction (SPE) using mixed-mode anion exchange (MAX) cartridges to selectively bind the carboxylic acid, washing away neutrals/lipids.

Issue 3: Split Peaks

-

Cause: Tautomerization or diastereomer separation.

-